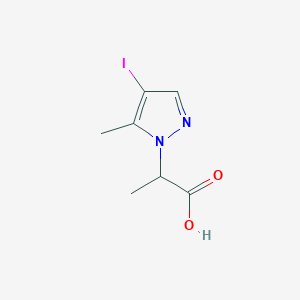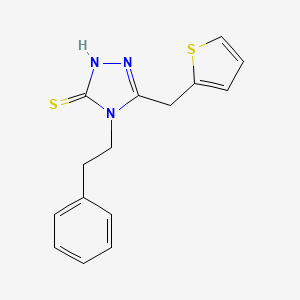![molecular formula C16H13ClN6O2 B2454678 5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1803571-27-8](/img/structure/B2454678.png)
5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H13ClN6O2 and its molecular weight is 356.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Assessment
Synthesis Methodology : A study by Karpina et al. (2019) details the synthesis of novel compounds including 1,2,4-oxadiazole and [1,2,4]triazolo[4,3-a]pyridine derivatives. This involves a series of chemical reactions starting from commercially available chloropyridine carboxylic acids and leading to the formation of compounds bearing an 1,2,4-oxadiazole cycle. The synthetic approach developed can be applied to create diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).
Biological Properties and Applications : Fused heterocyclic 1,2,4-triazoles, a category to which this compound belongs, have garnered attention due to their varied and interesting biological properties. This includes potential pharmacological activities, which are often a focus in medicinal chemistry research.
Structural Analysis and Chemical Properties
Structural and Theoretical Analysis : In a study by Sallam et al. (2021), they synthesized a compound closely related to the one and conducted structural analysis using techniques like X-ray diffraction, and theoretical calculations using Density Functional Theory (DFT). These methods are crucial for understanding the molecular structure and chemical properties of such complex compounds (Sallam et al., 2021).
Hirshfeld Surface Analysis : The study also performed Hirshfeld surface analysis, a technique used to understand intermolecular interactions in the crystal structure of the compound. This is significant in predicting how such compounds might interact in biological systems or in forming further derivatives.
Potential Pharmacological Activities
Antiviral and Antidiabetic Potentials : Various studies have explored the pharmacological potentials of compounds within the same chemical family. For instance, Shamroukh et al. (2008) and Bindu et al. (2019) investigated compounds for their antiviral activities against hepatitis-A virus and for anti-diabetic properties via Dipeptidyl peptidase-4 (DPP-4) inhibition, respectively. These studies demonstrate the potential diverse pharmacological applications of such compounds (Shamroukh et al., 2008); (Bindu et al., 2019).
Antimicrobial Activities : El‐Kazak et al. (2013) synthesized a series of compounds including 1,2,4-triazole and 1,3,4-oxadiazole derivatives and evaluated their antimicrobial activity. This indicates the potential use of such compounds in developing new antimicrobial agents (El‐Kazak et al., 2013).
Antiproliferative and Antitumor Activities : Research by Ilić et al. (2011) and Abdelrehim et al. (2021) focused on the antiproliferative and antitumor activities of triazolo[4,3-b]pyridazine derivatives, suggesting the potential of such compounds in cancer research and therapy (Ilić et al., 2011); (Abdelrehim, 2021).
Propiedades
IUPAC Name |
5-[2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6O2/c1-24-11-5-3-2-4-10(11)16-18-15(25-22-16)9-8-14-20-19-13-7-6-12(17)21-23(13)14/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDGHRYRACHNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCC3=NN=C4N3N=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-(3,4-difluorophenyl)-2-methyl-2-pyrrolidin-1-ylpropyl]propanamide](/img/structure/B2454595.png)
![N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2454597.png)
![2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2454601.png)


![5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2454605.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide](/img/structure/B2454606.png)



![Ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2454613.png)

![6-methyl-4-(1,4-thiazinan-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2454617.png)
![2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2454618.png)